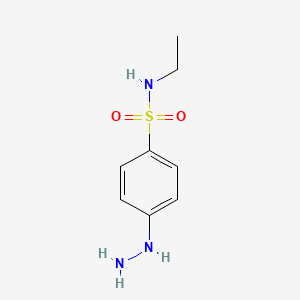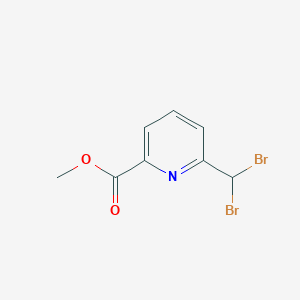
Methyl 6-(dibromomethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(dibromomethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a dibromomethyl group attached to the sixth position of the picolinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(dibromomethyl)picolinate typically involves the bromination of methyl 6-(hydroxymethyl)picolinate. The process begins with the dissolution of methyl 6-(hydroxymethyl)picolinate in a suitable solvent such as acetonitrile. The reaction mixture is then cooled to 0°C, and phosphorus tribromide is added slowly. This results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, with optimizations for scale-up and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(dibromomethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of methyl 6-(bromomethyl)picolinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
Reduction Reactions: The major product is methyl 6-(bromomethyl)picolinate.
Aplicaciones Científicas De Investigación
Methyl 6-(dibromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-(dibromomethyl)picolinate involves its interaction with specific molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(bromomethyl)picolinate
- Picolinic acid
- Nicotinic acid
- Isonicotinic acid
Uniqueness
Methyl 6-(dibromomethyl)picolinate is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired .
Propiedades
Número CAS |
160939-16-2 |
|---|---|
Fórmula molecular |
C8H7Br2NO2 |
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
methyl 6-(dibromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3 |
Clave InChI |
BVRWAUQXQIDPMO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=N1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)

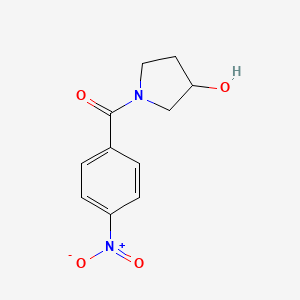
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
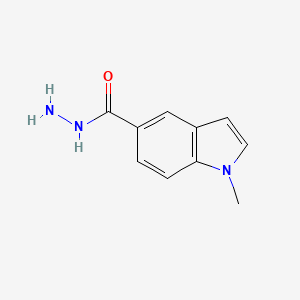
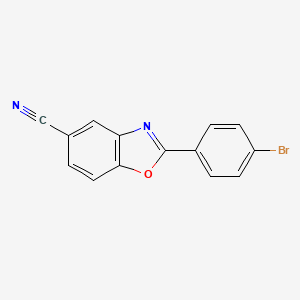
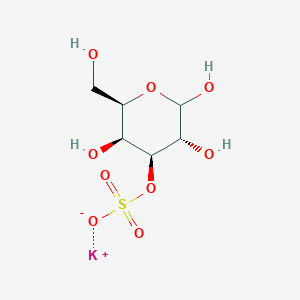
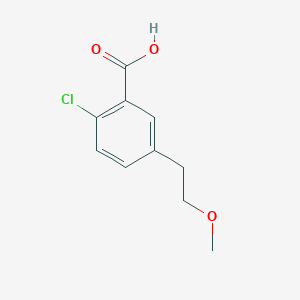
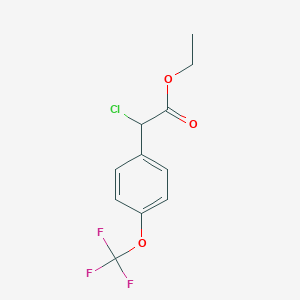
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
